

Technical Support Center: Dihydroxy-oxo-azanium (Nitrate) Crystallization[1]

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Compound of Interest

Compound Name: Dihydroxy-oxo-azanium

CAS No.: 5265-81-6

Cat. No.: B14737712

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Status: Active Ticket Type: Advanced Crystallization Support Subject: Troubleshooting Salt Formation, Oiling Out, and Polymorphism in Nitrate Systems Audience: Pharmaceutical Development Scientists & Process Chemists[1]

Executive Summary: The Chemistry of the System

Welcome to the technical support hub for **Dihydroxy-oxo-azanium** systems.

Clarification on Nomenclature: While often listed in chemical inventories under the systematic IUPAC name **Dihydroxy-oxo-azanium** (

), this species is chemically the protonated active form of Nitric Acid.[1] In the context of pharmaceutical development, this ticket addresses the crystallization of API Nitrate Salts.

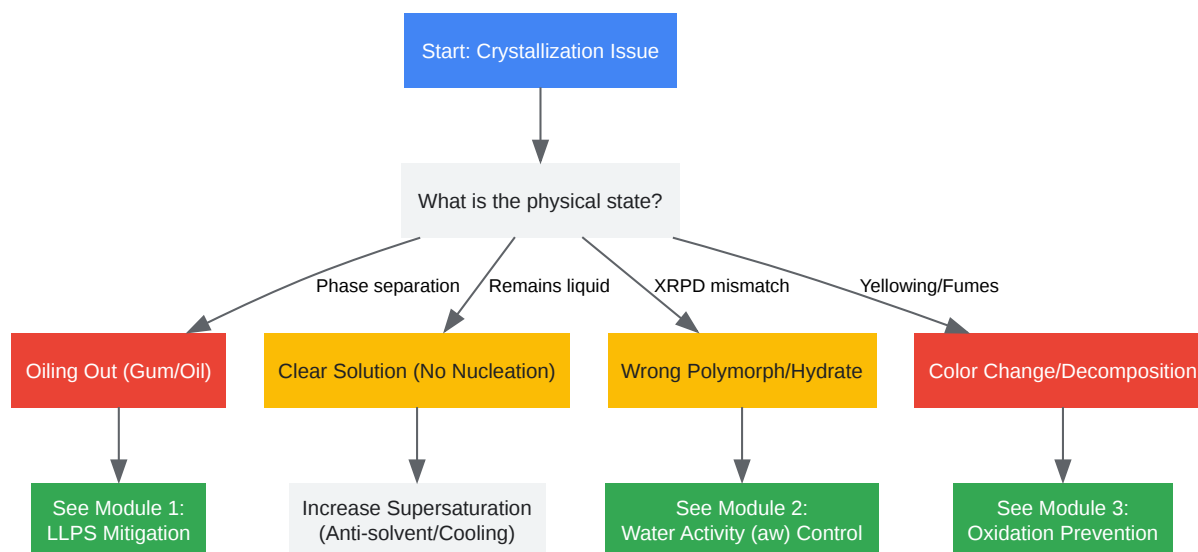
The

species is the electrophilic proton donor that drives the salt formation equilibrium.[1] However, its high charge density and oxidizing nature introduce specific challenges—most notably Liquid-Liquid Phase Separation (LLPS/Oiling Out) and Hydrate Formation.[1]

This guide provides field-proven troubleshooting for these high-energy salt systems.

Diagnostic Decision Tree (Visual)

Before proceeding to specific modules, use this workflow to identify your failure mode.



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Figure 1: Diagnostic workflow for Nitrate (

derived) salt crystallization issues.

Troubleshooting Modules

Module 1: The Material "Oils Out" Instead of Crystallizing

Severity: Critical Mechanism: Nitrate salts are ionic liquids in potential.[1] The gap between the liquidus curve and the solubility curve is often interrupted by a metastable Liquid-Liquid Phase Separation (LLPS) region.[1] The high charge density of the nitrate anion (

) creates strong solute-solute interactions that prefer an amorphous oil phase over an ordered lattice.[1]

Symptom	Root Cause	Corrective Action
Milky Emulsion	Nucleation occurred in the metastable LLPS zone.[1]	Raise Temperature: Heat until the emulsion clears (becomes a single phase), then seed immediately upon entering the metastable zone.
Sticky Gum	Solvent system is too polar (water/methanol) or too non-polar.[1]	Modify Solvent Dielectric: Nitrate salts often require a "Goldilocks" polarity.[1] Switch to Acetone/Water or THF/Water mixtures.[1]
Re-oiling after seeding	Supersaturation generation is too fast.[1]	Slow Down: Reduce cooling rate to $<0.1^{\circ}\text{C}/\text{min}$ or reduce anti-solvent addition rate to prevent crashing back into the oiling zone.

Expert Insight: Do not attempt to filter an oiled-out nitrate.[1] It will clog the frit.[1] Re-dissolve by heating and add 1-5 wt% of a seed crystal at a lower supersaturation point.[1]

Module 2: Hydrate Control (Polymorphism)

Severity: Moderate Mechanism: The nitrate ion is a strong hydrogen bond acceptor.[1] If water is present in the solvent system (even atmospheric moisture), the lattice will likely incorporate water to stabilize the charge, forming a hydrate (e.g.,

).[1]

Q: How do I ensure I get the Anhydrous form? A: You must control the Water Activity (

) of your solvent system.[1]

- Step 1: Measure the Critical Water Activity (

) of the transition between Anhydrous and Hydrate forms using Dynamic Vapor Sorption (DVS).[1]

- Step 2: Formulate your crystallization solvent so its water activity is below the critical threshold.[\[1\]](#)

Solvent Water Activity Table (approximate at 25°C):

Solvent Composition (v/v)	Approx Water Activity ()	Target Phase
100% Ethanol	< 0.1	Anhydrous
95% EtOH / 5% Water	~ 0.3	Risk Zone
90% EtOH / 10% Water	~ 0.5	Hydrate Likely
50% Acetone / 50% Water	~ 0.85	Hydrate Certain

Module 3: Chemical Stability (Oxidation & Nitration)

Severity: High (Safety & Purity) Mechanism: The **Dihydroxy-oxo-azanium** species (

) is in equilibrium with the Nitronium ion (

), a potent electrophile.[\[1\]](#) If your API contains electron-rich aromatic rings (phenols, anilines), you risk nitrating your API instead of forming a salt.[\[1\]](#)

Diagnostic Checks:

- Yellowing: A clear solution turning yellow/orange indicates oxidation or nitration by-products.[\[1\]](#)
- LCMS Shift: Look for M+45 peaks (addition of group).[\[1\]](#)

Prevention Protocol:

- Temperature: Keep crystallization temperatures below 40°C. Nitrate oxidation kinetics increase exponentially with heat.[\[1\]](#)

- Stoichiometry: Use a slight defect of acid (0.95 eq) rather than excess. Excess nitric acid accelerates degradation.[1]
- Anti-oxidants: In rare cases, sparging with Nitrogen () or adding trace antioxidants (e.g., BHT) can stabilize the mother liquor during filtration.[1]

Standard Operating Procedure (SOP)

Protocol: Controlled Cooling Crystallization of API-Nitrate

Objective: Isolate a crystalline nitrate salt while avoiding oiling out.

Materials:

- API (Free Base)[1]
- Nitric Acid (1M in Methanol or Water) - The source of **Dihydroxy-oxo-azanium**[1]
- Solvent: Isopropanol (IPA) or Acetone[1]
- Equipment: Jacketed reactor with overhead stirring[1]

Step-by-Step:

- Dissolution: Dissolve API in Solvent (10 volumes) at 40°C.
- Acid Addition: Add 0.95 equivalents of Nitric Acid solution dropwise over 30 minutes.
 - Critical: If solution turns cloudy immediately, stop. You are oiling out.[1] Add more solvent or increase temperature.[1]
- Seeding Point: Cool to 30°C. Add 1 wt% seed crystals (if available). If no seeds, scratch the vessel wall with a glass rod to induce nucleation.[1]
- Aging: Hold at 30°C for 2 hours. Ensure a white slurry forms, not a gum.[1]
- Cooling Ramp: Cool to 0°C at a rate of 0.2°C/min.

- Note: Slow cooling prevents the entrapment of mother liquor (impurities) in the nitrate lattice.
- Filtration: Filter cold. Wash with cold, dry IPA.
- Drying: Dry under vacuum at 30°C. Do not overheat, as nitrate salts can be thermally unstable.[1]

References & Authority

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Sources

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- 2. [Dihydroxy-oxo-azanium | H2NO3+ | CID 498506 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)

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